molecular formula C11H13ClN2O3 B14895213 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14895213
M. Wt: 256.68 g/mol
InChI Key: LKXKXUNIWLWMHS-UHFFFAOYSA-N
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Description

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a chloro group and a carbonyl group, linked to a methylpyrrolidine carboxylic acid moiety.

Preparation Methods

The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Carbonylation: Introduction of the carbonyl group is achieved through reactions with carbon monoxide or carbonyl-containing reagents.

    Coupling with methylpyrrolidine: The final step involves coupling the chlorinated pyrrole with methylpyrrolidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding the corresponding acids or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid include:

    4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring and chloro group but lacks the methylpyrrolidine moiety.

    1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of methylpyrrolidine.

    1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: Contains a piperazine ring, differing in the nitrogen-containing ring structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H13ClN2O3/c1-11(10(16)17)2-3-14(6-11)9(15)8-4-7(12)5-13-8/h4-5,13H,2-3,6H2,1H3,(H,16,17)

InChI Key

LKXKXUNIWLWMHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O

Origin of Product

United States

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